tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate: is an organic compound with the molecular formula C₁₃H₂₃NO₃ It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom, along with a 2,2-dimethyl-4-oxocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2,2-dimethyl-4-oxocyclohexanone.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Purification processes: Including crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Compounds with new substituents replacing the original groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl group can serve as a protecting group for amines in multi-step synthetic processes.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use in catalytic processes due to its unique structure.
Mechanism of Action
The mechanism by which tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-oxocyclohexyl)carbamate: Lacks the 2,2-dimethyl substitution, leading to different reactivity and applications.
tert-Butyl N-(4-oxocyclohexyl)carbamate: Differing position of the oxo group affects its chemical behavior.
Uniqueness
tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate is unique due to the presence of both the tert-butyl group and the 2,2-dimethyl-4-oxocyclohexyl moiety, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, carbamate formation, and oxidation reactions.", "Starting Materials": [ "2,2-dimethylcyclohexanone", "tert-butyl chloroformate", "N,N-dimethylformamide", "triethylamine", "potassium carbonate", "methanol", "acetic acid", "sodium chlorite", "sodium bisulfite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the ketone group in 2,2-dimethylcyclohexanone with tert-butyl chloroformate and triethylamine in N,N-dimethylformamide to form tert-butyl 2,2-dimethylcyclohexanone.", "Step 2: Formation of the carbamate group by reacting tert-butyl 2,2-dimethylcyclohexanone with potassium carbonate and tert-butyl N-(2-chloroethyl)carbamate in methanol to form tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate.", "Step 3: Oxidation of the alcohol group in tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate with sodium chlorite and acetic acid to form the corresponding aldehyde.", "Step 4: Reduction of the aldehyde group in the presence of sodium bisulfite and sodium hydroxide to form tert-butyl N-(2,2-dimethyl-4-hydroxycyclohexyl)carbamate.", "Step 5: Deprotection of the tert-butyl group with trifluoroacetic acid in dichloromethane to yield the final product, tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate." ] } | |
CAS No. |
2703774-13-2 |
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-7-6-9(15)8-13(10,4)5/h10H,6-8H2,1-5H3,(H,14,16) |
InChI Key |
LAUDZGRQRZOSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCC1NC(=O)OC(C)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
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